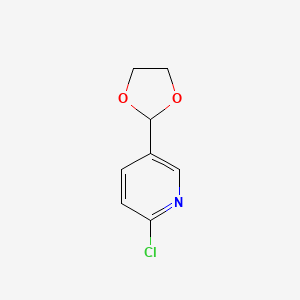
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine
説明
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine is an organic compound with the molecular formula C8H8ClNO2 . It has a molecular weight of 185.61 .
Molecular Structure Analysis
The molecular structure of 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine consists of a pyridine ring attached to a 1,3-dioxolane ring via a carbon atom. The pyridine ring contains a nitrogen atom and a chlorine atom is attached to one of the carbon atoms .Physical And Chemical Properties Analysis
2-Chloro-5-(1,3-dioxolan-2-YL)pyridine has a molecular weight of 185.61 . Unfortunately, the sources I found do not provide more detailed physical and chemical properties such as melting point, boiling point, and density.科学的研究の応用
Synthesis and Chemical Properties
Chiral Non-Racemic Ligands Synthesis : The synthesis of chiral non-racemic O/N/O donor ligands using 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine and related compounds has been explored. These ligands, synthesized from 2,6-dibromopyridine, act in a N/O bidentate chelate fashion in tricarbonylrhenium(I) halide complexes. Their diastereoisomers display different stabilities and undergo dynamic processes at elevated temperatures, as shown in studies involving NMR and DFT calculations (Heard, King, Sroisuwan, & Kaltsoyannis, 2003).
Role in Heterocyclic Systems Synthesis : The compound is used in the synthesis of various heterocyclic systems. For instance, it plays a role in constructing novel heterocyclic systems linked to furo[3,2-g]chromene moieties, exhibiting diverse antimicrobial and anticancer activities (Ibrahim et al., 2022).
Enantioenriched α-Chloroalkyllithium Synthesis : The synthesis of enantioenriched 1-chloro-2-(1,3-dioxolan-2-yl)ethyllithium from 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine has been documented. This is used for stereospecific reagent-controlled homologation, forming highly functionalized motifs related to the analgesic alkaloid epibatidine (Emerson, Zakharov, & Blakemore, 2011).
Pharmaceutical and Medicinal Chemistry
Biological Activity in Medicinal Chemistry : Derivatives of 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine have been synthesized and evaluated for their antimicrobial and antineoplastic activities. These include alkylamino derivatives which were found to be potent inhibitors of ribonucleotide reductase activity (Liu et al., 1996).
Complex Chemistry for Biological Sensing : Derivatives have been used in luminescent lanthanide compounds, relevant for biological sensing. They form part of the complex chemistry that includes spin-state transitions and other functionalities useful in sensing applications (Halcrow, 2005).
Nucleoside Analogs Synthesis : It's also used in synthesizing nucleoside analogs, which are significant in medicinal chemistry. For example, the Heck reaction involving 2-chloro-5-iodopyridine, a derivative, leads to various substituted pyridin-3-yl C-nucleosides, important in drug development (Joubert et al., 2007).
Agricultural Chemistry
Synthesis of Herbicide Intermediates : This compound is a key intermediate in synthesizing efficient herbicides like trifloxysulfuron. The process involves transformations like Hofmann degradation and oxidative chlorination (Zuo, 2010).
Intermediates in Agrochemicals : 2-Chloro-5-(1,3-dioxolan-2-YL)pyridine derivatives are used as intermediates in various agrochemicals, highlighting their importance in the agricultural sector (Li, 2004).
Organic Synthesis
Formation of Chloroalkyl 1,2-dioxolanes : The compound plays a role in the formation of chloroalkyl 1,2-dioxolanes, showcasing its utility in organic synthesis and reaction mechanisms (Bloodworth & Tallant, 1990).
Synthesis of Dioxolane Derivatives : Research shows its involvement in synthesizing various 1,3-dioxolane derivatives, useful in creating diverse organic compounds (Dovlatyan & Kostanyan, 1974).
Safety and Hazards
特性
IUPAC Name |
2-chloro-5-(1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO2/c9-7-2-1-6(5-10-7)8-11-3-4-12-8/h1-2,5,8H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTBNVXNLXPGCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6,11-dihydro-5H-dipyrido[2,3-b:4',3'-f]azepin-5-one](/img/structure/B1395643.png)
![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B1395644.png)
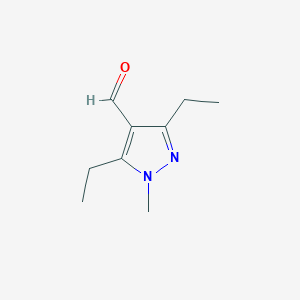

![1-Hydroxy-3-oxo-N-(2-(piperazin-1-yl)ethyl)-3,5,6,7-tetrahydropyrido-[3,2,1-ij]quinoline-2-carboxamide dihydrochloride](/img/structure/B1395651.png)
![Ethyl 8-benzyl-5-hydroxy-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1395652.png)
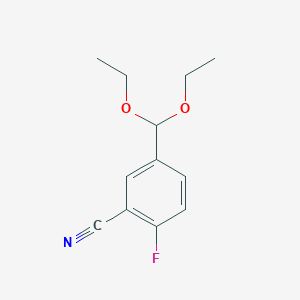
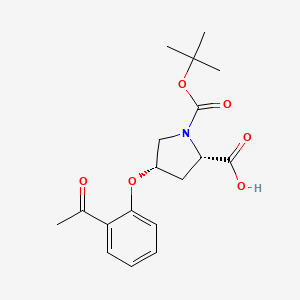
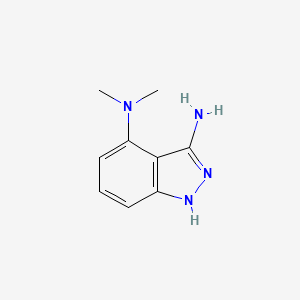
![2-Thien-2-ylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B1395658.png)
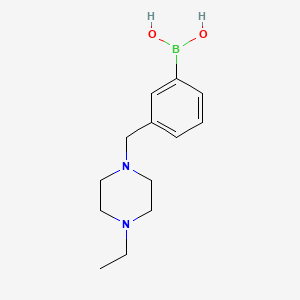

![2-[(Dimethylamino)methyl]-1,3-thiazole-4-carboxylic acid hydrochloride](/img/structure/B1395663.png)
